2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride
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Overview
Description
Abbott-72517 is a potent inhibitor of human renin, an enzyme involved in the regulation of blood pressure. This compound is being investigated for its potential use in the treatment of hypertension. It is an orally bioavailable candidate, meaning it can be effectively absorbed when taken by mouth, and is also being developed for intravenous use .
Preparation Methods
The preparation of Abbott-72517 involves several formulation variables to enhance its solubility and stability. The preclinical development included studies to evaluate irritation at the site of injection in animal models. Various buffers such as citrate or acetate, cosolvents like ethanol, and tonicity modifiers such as glycerin or mannitol were evaluated. A recommended liquid formulation contains 1.2 mg/mL Abbott-72517·HCl as base, 0.01M citrate buffer at pH 3.7, in 0.45% sodium chloride containing 2.5% mannitol .
Chemical Reactions Analysis
Abbott-72517 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents and conditions used in these reactions include various acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Abbott-72517 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of renin and its effects on blood pressure regulation.
Biology: It is used to understand the role of renin in various biological processes.
Medicine: It is being investigated for its potential use in the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Abbott-72517 exerts its effects by inhibiting human renin, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, Abbott-72517 reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism of action involves the blockade of the renin-angiotensin system without altering cardiac function and heart rate .
Comparison with Similar Compounds
Abbott-72517 is unique compared to other renin inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor that has been studied for its effects on blood pressure regulation.
Zankiren: A renin inhibitor with similar applications in cardiovascular research.
Abbott-72517 stands out due to its specific formulation and stability, making it a promising candidate for further development .
Properties
Molecular Formula |
C35H56ClN5O6S2 |
---|---|
Molecular Weight |
742.4 g/mol |
IUPAC Name |
2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride |
InChI |
InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H |
InChI Key |
KNHOFQRNQBONFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl |
Synonyms |
((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide A 72517 A-72517 Abbott 72517 Abbott-72517 zankiren hydrochloride |
Origin of Product |
United States |
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